molecular formula C10H13F6NO4 B13489023 (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid CAS No. 1274904-36-7

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Cat. No.: B13489023
CAS No.: 1274904-36-7
M. Wt: 325.20 g/mol
InChI Key: ADHFSDGXBRYNQG-SCSAIBSYSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid derivative with a tert-butoxycarbonyl group, followed by the introduction of trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction times, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like trifluoromethyl iodide and strong bases are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce free amines.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Shares the Boc protecting group but lacks the trifluoromethyl groups.

    3-Bromo-5-fluoropyridine-2-carboxylic acid: Contains halogen substituents but differs in overall structure.

    Amiodarone Related Compound H: Similar in having halogenated groups but used primarily in pharmaceutical contexts.

Uniqueness

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is unique due to its combination of a Boc protecting group and multiple trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1274904-36-7

Molecular Formula

C10H13F6NO4

Molecular Weight

325.20 g/mol

IUPAC Name

(2R)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C10H13F6NO4/c1-8(2,3)21-7(20)17-4(6(18)19)5(9(11,12)13)10(14,15)16/h4-5H,1-3H3,(H,17,20)(H,18,19)/t4-/m1/s1

InChI Key

ADHFSDGXBRYNQG-SCSAIBSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(C(F)(F)F)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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